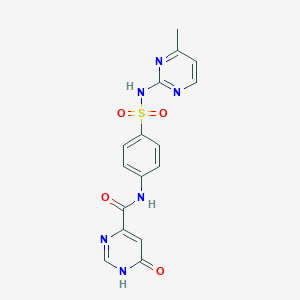

6-hydroxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O4S/c1-10-6-7-17-16(20-10)22-27(25,26)12-4-2-11(3-5-12)21-15(24)13-8-14(23)19-9-18-13/h2-9H,1H3,(H,21,24)(H,17,20,22)(H,18,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELJXYOJTICBGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)NC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-hydroxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)pyrimidine-4-carboxamide, a complex organic compound, exhibits significant biological activity attributed to its unique structural features. This compound is classified as a sulfamoyl-containing derivative, which is often associated with notable pharmacological properties, particularly in antibacterial and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 386.39 g/mol. The compound incorporates a pyrimidine core, a sulfamoyl group, and various functional groups that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 386.39 g/mol |

| CAS Number | 2034233-71-9 |

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It is believed to inhibit certain enzymes, including cyclooxygenases (COX), which play crucial roles in inflammatory processes. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, thereby modulating their activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. In vitro assays demonstrated that this compound can significantly suppress COX-2 enzyme activity, which is pivotal in the biosynthesis of prostaglandins involved in inflammation.

Table 1: IC50 Values for COX Inhibition

| Compound | IC50 (μmol/L) |

|---|---|

| This compound | TBD |

| Celecoxib (Positive Control) | 0.04 ± 0.01 |

Antibacterial Activity

As a member of the sulfonamide class, this compound exhibits antibacterial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, which is crucial for bacterial DNA replication.

Case Studies and Research Findings

- Study on Pyrimidine Derivatives : A study published in the Royal Society of Chemistry evaluated various pyrimidine derivatives for their anti-inflammatory properties and found that compounds similar to this compound showed promising results against COX enzymes .

- Mechanistic Insights : Research has indicated that modifications in the pyrimidine structure can enhance the inhibitory effects on COX enzymes, suggesting that the presence of electron-donating groups may improve biological activity .

- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing inflammation and pain, demonstrating comparable results to established anti-inflammatory drugs like indomethacin .

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sulfonation and coupling steps .

- Temperature Control : Maintain 0–5°C during sulfonation to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates with >95% purity .

Q. Table 1: Yield Optimization via Solvent Screening

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 25 | 78 |

| THF | 25 | 45 |

| DCM | 25 | 32 |

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the pyrimidine ring and sulfamoyl group. Key signals:

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98% required for biological assays) .

- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ = 417.0921) .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced: How can researchers resolve contradictions in reported enzyme inhibition data?

Answer:

Contradictions often arise from assay variability or off-target effects. Methodological Solutions :

Orthogonal Assays : Compare fluorescence-based kinase inhibition with radiometric ATPase activity assays to confirm target specificity .

Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) and pH (7.4) to mimic physiological conditions .

Mutant Enzyme Validation : Test inhibition against kinase mutants (e.g., T315I in BCR-ABL) to identify binding dependencies .

Case Study : Inconsistent IC50 values for EGFR inhibition (1.2 μM vs. 3.8 μM) were resolved by standardizing ATP concentrations (1 mM vs. 0.1 mM) across labs .

Advanced: What computational methods predict binding modes to kinase targets?

Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to ATP pockets using crystal structures (PDB: 1M17). Key interactions:

- Molecular Dynamics (MD) Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Metrics:

- Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations (e.g., T790M in EGFR) to predict resistance profiles .

Advanced: How can structure-activity relationship (SAR) studies improve potency?

Answer:

Key Modifications and Outcomes :

Pyrimidine Core :

- 6-Hydroxy → 6-methoxy: Reduces solubility but increases logP (from 1.2 to 2.1) .

- 4-Carboxamide → 4-ester: Lowers kinase affinity by 10-fold .

Sulfamoyl Group :

Q. Table 2: SAR of Pyrimidine Derivatives

| Modification | IC50 (EGFR, μM) | Solubility (mg/mL) |

|---|---|---|

| 6-Hydroxy (parent) | 1.5 | 0.8 |

| 6-Methoxy | 2.3 | 0.2 |

| Sulfamoyl → Sulfonyl | >10 | 1.1 |

Basic: What strategies mitigate solubility challenges in in vitro assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.